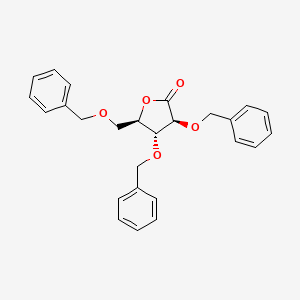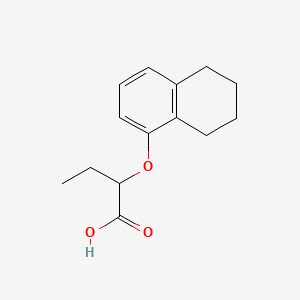
C.I. Reactive Yellow 44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Reactive Yellow 44 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with fibers, particularly cellulosic fibers such as cotton. This characteristic makes them highly valuable in the textile industry for producing vibrant and long-lasting colors. This compound is specifically used for dyeing and printing textiles, offering excellent fastness properties and a bright yellow hue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Yellow 44 typically involves the reaction of a chromophore with a reactive group that can form covalent bonds with fibers. The chromophore is usually an azo compound, which is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The reactive group is often a halogenated triazine or a vinyl sulfone group.
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an amine, to form the azo dye.
Introduction of Reactive Group: The azo dye is further reacted with a halogenated triazine or a vinyl sulfone compound to introduce the reactive group.
Purification: The final product is purified through filtration, washing, and drying to obtain the pure dye.
Chemical Reactions Analysis
Types of Reactions: C.I. Reactive Yellow 44 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive group in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.
Hydrolysis: The dye can hydrolyze in the presence of water, leading to the formation of hydrolyzed dye, which is less reactive.
Common Reagents and Conditions:
Alkaline Conditions: The dyeing process typically occurs under alkaline conditions, which facilitate the nucleophilic substitution reaction between the dye and the fiber.
Temperature: The reaction temperature can vary, but it is often carried out at elevated temperatures to enhance the reaction rate.
Major Products Formed:
Dyed Fiber: The primary product is the dyed fiber, where the dye molecules are covalently bonded to the fiber.
Hydrolyzed Dye: Hydrolysis can lead to the formation of hydrolyzed dye, which does not bond with the fiber and is usually washed away during the dyeing process.
Scientific Research Applications
C.I. Reactive Yellow 44 has several scientific research applications, including:
Textile Industry: It is widely used for dyeing and printing textiles, providing bright and durable colors.
Biological Staining: The dye can be used as a staining agent in biological research to visualize cellular structures.
Environmental Studies: Research on the degradation and removal of reactive dyes from wastewater is crucial for environmental protection.
Chemical Analysis: The dye can be used as a standard in analytical chemistry for studying dye-fiber interactions and dyeing processes.
Mechanism of Action
The mechanism of action of C.I. Reactive Yellow 44 involves the formation of covalent bonds between the dye and the fiber. The reactive group in the dye, such as a halogenated triazine or a vinyl sulfone, reacts with nucleophilic groups in the fiber, such as hydroxyl groups in cellulose. This reaction forms a stable covalent bond, ensuring that the dye is firmly attached to the fiber, resulting in excellent wash and light fastness properties.
Comparison with Similar Compounds
C.I. Reactive Yellow 44 can be compared with other reactive dyes, such as:
- C.I. Reactive Yellow 145
- C.I. Reactive Yellow 160
- C.I. Reactive Orange 16
- C.I. Reactive Red 195
- C.I. Reactive Blue 194
Uniqueness: this compound is unique due to its specific chromophore structure and reactive group, which provide it with distinct dyeing properties, such as high reactivity, bright yellow color, and excellent fastness. Compared to other reactive dyes, it offers a unique combination of color strength and stability, making it a preferred choice for certain textile applications.
Properties
CAS No. |
12270-91-6 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)

